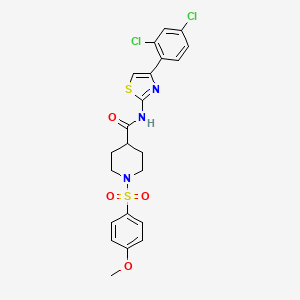

![molecular formula C14H10Br2O3 B2667944 5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid CAS No. 938241-69-1](/img/structure/B2667944.png)

5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

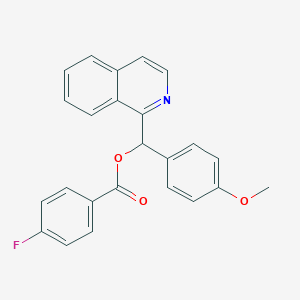

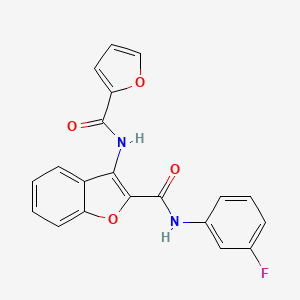

5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid is a chemical compound with the molecular formula C14H10Br2O3 and a molecular weight of 386.04 . It is used in biochemical research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10Br2O3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) . This indicates that the compound contains a benzoic acid group (C6H5COOH) and a bromobenzyl group (C6H4CH2Br) connected by an oxygen atom.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 492.0±40.0 °C and a predicted density of 1.762±0.06 g/cm3 . Its pKa is predicted to be 3.04±0.36 , indicating that it can act as a weak acid in solution.科学的研究の応用

Catalysts for Bromination Reactions

One application of related brominated compounds involves their use as catalysts in the bromination of organic substrates. For example, certain selenoxides have been demonstrated to catalyze the bromination of organic substrates in two-phase systems, utilizing sodium bromide and hydrogen peroxide. This process is effective at low catalyst concentrations relative to the organic substrates, and the presence of electron-donating or withdrawing substituents on the selenoxides can significantly affect the reaction rate (Goodman & Detty, 2004).

Precursors for Ligand Design

In ligand design, bromo-substituted compounds are pivotal in constructing preorganized ligands for potential labeling of biological materials. The transformation of bromo to ester groups, followed by saponification and acidification, allows for the creation of structures with appended functions. These protocols contribute significantly to the rational design of ligands with specific functionalities, opening avenues for further biological application (Charbonnière, Weibel, & Ziessel, 2002).

Photosensitizers in Photodynamic Therapy

Certain brominated benzenesulfonamide derivatives have shown remarkable potential as photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Photolabile Labels for Biochemical Agents

The synthesis of highly photolabile compounds like 4-(1-azi-2,2,2-trifluoroethyl)benzoic acid demonstrates the utility of brominated compounds in creating labels that can be fixed to biochemical agents for research purposes. These compounds, upon irradiation, generate carbenes that can be utilized for photoaffinity labeling, providing a valuable tool for the study of biochemical interactions (Nassal, 1983).

Antioxidants from Marine Algae

Bromophenols isolated from red algae have shown potent antioxidant activity, surpassing standard antioxidants in various assays. These findings highlight the potential of bromophenols as natural antioxidants, contributing to the oxidative stability of foods and possibly offering health benefits due to their radical scavenging abilities (Olsen, Hansen, Isaksson, & Andersen, 2013).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-2-[(4-bromophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIGHQLIBHLGSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[4-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B2667865.png)

![4-[(4-bromophenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2667869.png)

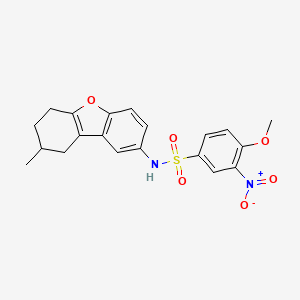

![N-(4-(diethylamino)-2-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2667878.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2667884.png)